

# Understanding the chemical structure and properties of PTC-209.

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Compound of Interest		
Compound Name:	PTC-209	
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# PTC-209: A Technical Guide to a Novel BMI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **PTC-209**, a small-molecule inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein. It details the compound's chemical structure, mechanism of action, and key experimental data, and provides methodologies for its scientific investigation.

## **Core Chemical and Physical Properties**

**PTC-209** is a cell-permeable, imidazopyrimidinyl-thiazolamine compound that selectively targets BMI-1.[1] Its identification as a specific inhibitor has positioned it as a valuable tool for cancer research, particularly in studying cancer stem cells (CSCs) and epigenetic regulation.



Property	Value	Reference
IUPAC Name	N-(2,6-dibromo-4- methoxyphenyl)-4-(2- methylimidazo[1,2-a]pyrimidin- 3-yl)thiazol-2-amine	[2][3]
CAS Number	315704-66-6	[2][3][4][5]
Molecular Formula	C17H13Br2N5OS	[1][2][3][4]
Molecular Weight	495.19 g/mol	[1][2][3][4]
SMILES	CC1=C(N2C=CC=NC2=N1)C3 =CSC(=N3)NC4=C(C=C(C=C4 Br)OC)Br	[1][2][3][4]
Solubility	Soluble in DMSO (e.g., ≥ 32 mg/mL)	[1][3][6]
Appearance	Light yellow powder	[1][3]

### **Mechanism of Action**

**PTC-209** exerts its anti-cancer effects primarily by inhibiting the function of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1).[4] Additionally, it has been shown to modulate other critical cancer signaling pathways.

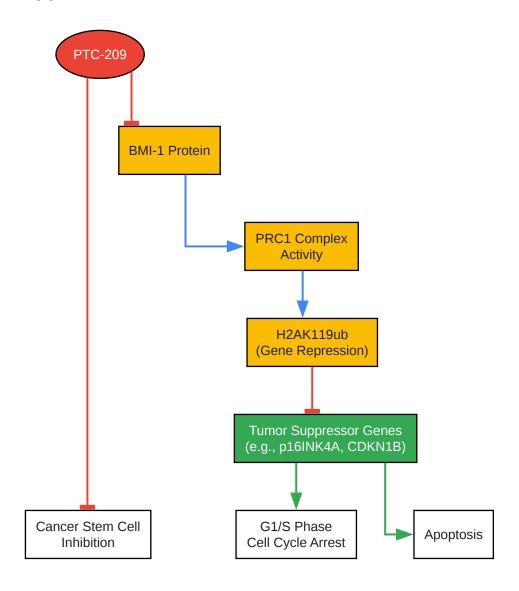
### **Primary Target: BMI-1 and PRC1 Inhibition**

BMI-1 is essential for the E3 ubiquitin ligase activity of the PRC1 complex, which catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors and cell cycle inhibitors.

**PTC-209** treatment leads to a post-transcriptional downregulation of the BMI-1 protein.[7] This disrupts the PRC1 complex's function, resulting in decreased global levels of H2AK119ub. The subsequent de-repression of target genes triggers significant cellular consequences, including:



- Cell Cycle Arrest: A hallmark effect of PTC-209 is the induction of cell cycle arrest at the G1/S checkpoint.[7] This is achieved by down-regulating cell cycle-promoting genes and upregulating cell cycle inhibitors.[7]
- Induction of Apoptosis: In many cancer cell types, inhibition of BMI-1 by **PTC-209** leads to programmed cell death.[1]
- Impairment of Cancer Stem Cells (CSCs): PTC-209 has been shown to reduce the frequency and functional capacity of CSCs, as evidenced by diminished sphere-forming ability in vitro.[7]



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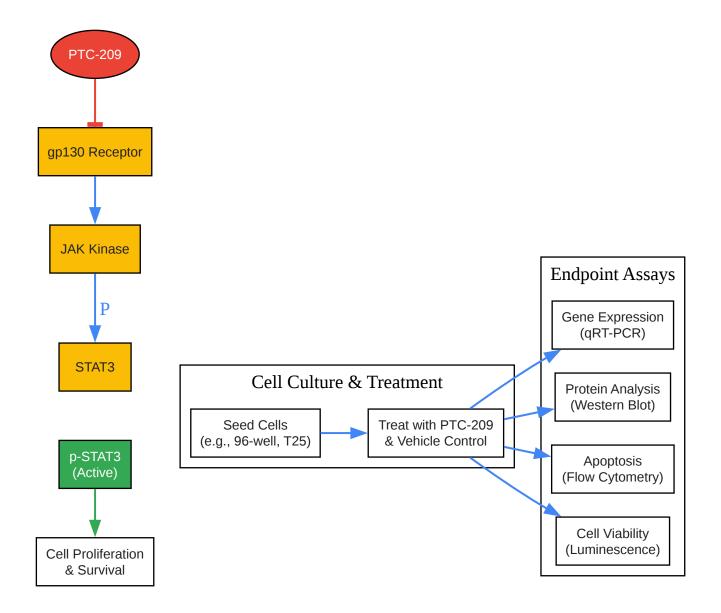
PTC-209 inhibits the BMI-1/PRC1 pathway, leading to anti-cancer effects.



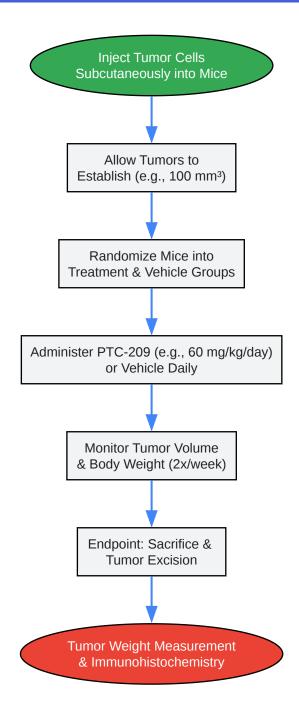
## **Secondary Effect: STAT3 Pathway Inhibition**

Studies have also revealed that **PTC-209** can significantly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This effect appears to be mediated by a reduction in the expression level of the glycoprotein 130 (gp130), a key receptor component for cytokines that activate the JAK/STAT pathway.









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